![molecular formula C16H22N6O4 B2492864 Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 898448-81-2](/img/structure/B2492864.png)
Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves specific reactions such as Michael addition, cyclization, and amine exchange reactions. For instance, 4-tert-Butyl-5-methylene-3,3-dimethyl-Δ1-1,2,4-triazoline reacts with dimethyl acetylenedicarboxylate to afford products through Michael addition and extensive skeletal rearrangement, indicating a complex synthesis pathway for similar triazine derivatives (Schwan & Warkentin, 1987).
Molecular Structure Analysis
The molecular and solid-state structures of related compounds have been determined using techniques such as X-ray diffraction, NMR, CI mass spectroscopy, and computational calculations. These methods reveal critical insights into the stereochemistry and electronic configuration of molecules like methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, providing a foundation for understanding the structure of Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Reactivity studies on similar compounds have shown that they can undergo various reactions, including amine exchange, cyclocondensation, and reactions with dimethyl acetylenedicarboxylate. These reactions lead to the formation of new derivatives with different functional groups, highlighting the versatile chemical reactivity of triazine derivatives (Mironovich & Shcherbinin, 2014).
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- The compound has been studied for its reactivity in chemical processes. For instance, Ivanov (2020) in Tetrahedron Letters discusses the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates leading to rapid cascade reactions and the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).
Photolysis and Antimicrobial Activities
- Research by Ivanov et al. (2020) in the Russian Chemical Bulletin explores the synthesis of 3-tert-butyl- or 3,4-di-tert-butyl-substituted 8-methylpyrazolo[5,1-c][1,2,4]-triazines, which upon treatment with trifluoroacetic anhydride, produces compounds with antimicrobial and antifungal activities (Ivanov et al., 2020).
Interaction with Other Chemical Entities
- Ivanov and Minyaev (2020) in the Journal of Organometallic Chemistry investigated the interaction of 3,4-di-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine with various chemical agents, providing insights into the chemical properties of similar compounds (Ivanov & Minyaev, 2020).
Larvicidal Properties
- A study by Kumara et al. (2015) in the International Journal of Advanced Research in Chemical Science examined novel derivatives of similar triazine compounds for their mosquito larvicidal activity (Kumara et al., 2015).
Synthesis and Structural Studies
- Research conducted by Iminov et al. (2008) in the journal Synthesis focused on the synthesis of imidazo[1,2-a]quinolines, providing a pathway for the formation of compounds structurally related to the one (Iminov et al., 2008).
Antiviral and Antibacterial Properties
- Castelino et al. (2014) in the European Journal of Medicinal Chemistry synthesized novel thiadiazolotriazin-4-ones showing moderate mosquito-larvicidal and antibacterial activities, relevant to the study of similar triazine derivatives (Castelino et al., 2014).
Propiedades
IUPAC Name |
methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c1-16(2,3)9-7-21-11-12(19(4)15(25)20(5)13(11)24)17-14(21)22(18-9)8-10(23)26-6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGVBLJIDGKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)
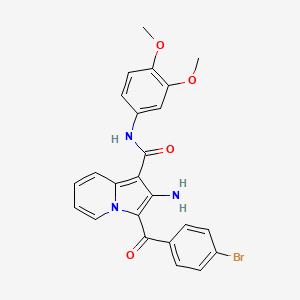
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)
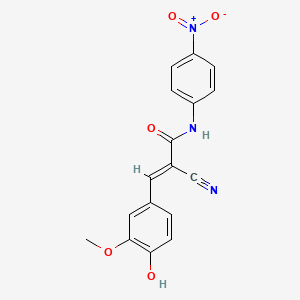
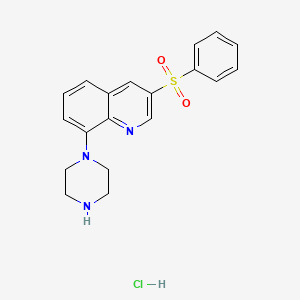
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)
![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)
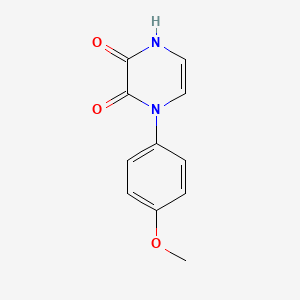
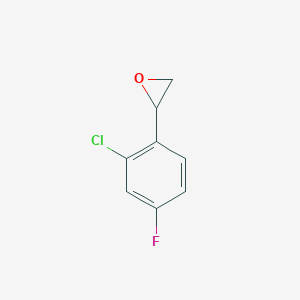
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)